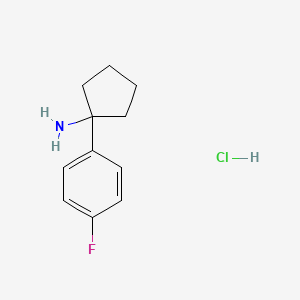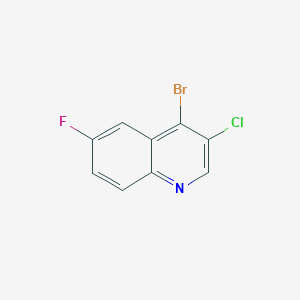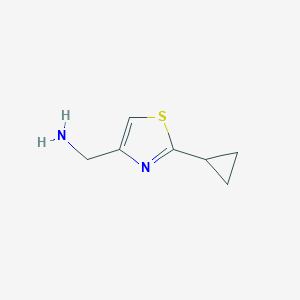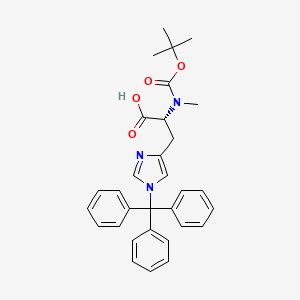
Boc-Nalpha-methyl-N-im-trityl-D-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Nalpha-methyl-N-im-trityl-D-histidine is a synthetic derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, a trityl group, and a methyl group attached to the nitrogen atoms of the histidine molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Nalpha-methyl-N-im-trityl-D-histidine typically involves multiple steps:
Protection of the Histidine Molecule: The histidine molecule is first protected by attaching a tert-butoxycarbonyl (Boc) group to the alpha-amino group. This is usually achieved by reacting histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Methylation: The next step involves the methylation of the nitrogen atom on the imidazole ring of histidine. This can be done using methyl iodide in the presence of a base like sodium hydride.
Tritylation: The final step is the attachment of the trityl group to the nitrogen atom of the imidazole ring. This is typically achieved by reacting the methylated histidine with trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions
Boc-Nalpha-methyl-N-im-trityl-D-histidine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and trityl groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution Reactions: The compound can undergo substitution reactions where the protective groups are replaced with other functional groups.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Hydrochloric Acid: Used for deprotection of the trityl group.
Methyl Iodide: Used for methylation of the nitrogen atom.
Major Products Formed
Deprotected Histidine: Removal of the Boc and trityl groups yields the free histidine molecule.
Substituted Derivatives: Depending on the reagents used, various substituted derivatives of histidine can be formed.
科学的研究の応用
Boc-Nalpha-methyl-N-im-trityl-D-histidine is widely used in scientific research, particularly in the fields of:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Biochemistry: Used in the study of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs.
Industrial Applications: Utilized in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The mechanism of action of Boc-Nalpha-methyl-N-im-trityl-D-histidine primarily involves its role as a protected amino acid derivative in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound does not have a specific biological target or pathway, as its primary function is to facilitate the synthesis of peptides.
類似化合物との比較
Similar Compounds
Boc-Nalpha-methyl-D-histidine: Similar to Boc-Nalpha-methyl-N-im-trityl-D-histidine but lacks the trityl group.
Boc-N-im-trityl-D-histidine: Similar but lacks the methyl group on the nitrogen atom.
Fmoc-Nalpha-methyl-N-im-trityl-D-histidine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.
Uniqueness
This compound is unique due to the presence of both Boc and trityl protective groups, which provide enhanced stability and selectivity during peptide synthesis. The methylation of the nitrogen atom further distinguishes it from other histidine derivatives, offering unique reactivity and applications in synthetic chemistry.
特性
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O4/c1-30(2,3)38-29(37)33(4)27(28(35)36)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,35,36)/t27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXYPSNTJGPVOJ-HHHXNRCGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
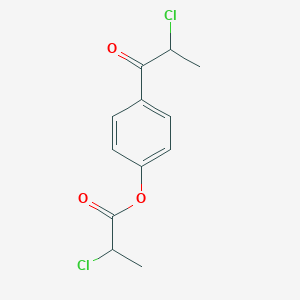
![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)

![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)
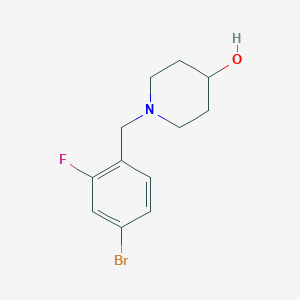
![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)
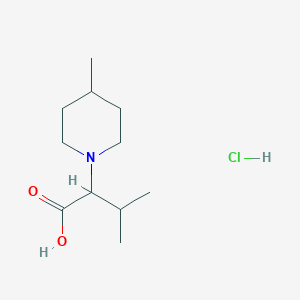
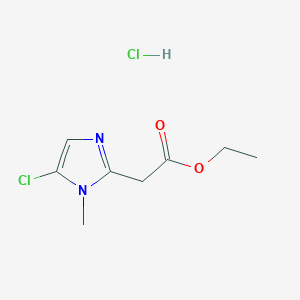
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)

